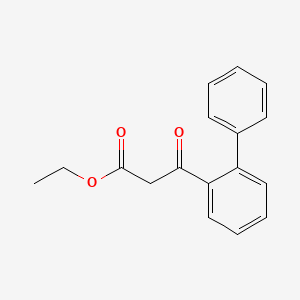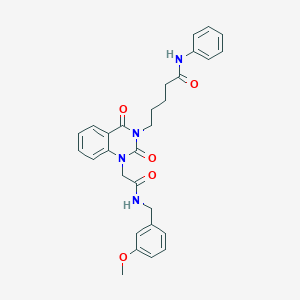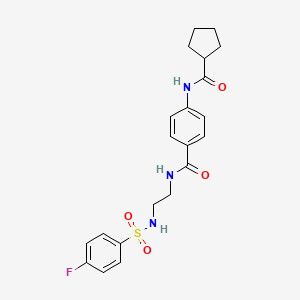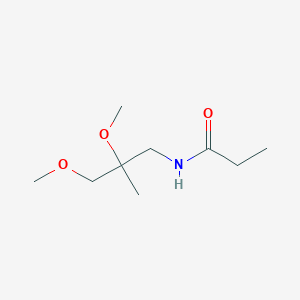![molecular formula C16H16N6O2 B2654993 2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine CAS No. 1093128-47-2](/img/structure/B2654993.png)
2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has shown promising results in various studies, and its unique structure makes it an interesting target for further investigation. In
Applications De Recherche Scientifique
1. Neuropharmacology and Receptor Antagonism
Compounds with a structure similar to "2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine" have been synthesized and studied for their neuropharmacological properties, particularly as 5-HT7 receptor antagonists. Structural modifications in these molecules have elucidated the influence of different substituents on binding affinity and selectivity towards serotonin receptors, offering insights into the design of dual and multi-receptor ligands with potential applications in neuropsychiatric disorders (Strekowski et al., 2016).
2. Antiviral Research
Pyrazolo[3,4-d]pyrimidines have demonstrated significant antiviral activity against human enteroviruses, including coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. This class of compounds, by virtue of structural analogies, underscores the potential of "this compound" related molecules in antiviral research and therapy (Chern et al., 2004).
3. Adenosine Receptor Research
Tritium-labeled derivatives have been used to study the binding characteristics to A2A adenosine receptors, highlighting the utility of these compounds in receptor characterization and the development of receptor antagonists with potential applications in cardiovascular and neurodegenerative diseases (Baraldi et al., 1996).
4. Heterocyclic Synthesis
Research has explored the synthesis of novel heterocyclic derivatives incorporating the pyrimidine moiety for potential applications in medicinal chemistry and drug development. These studies contribute to the broader understanding of the chemical properties and reactivity of such compounds (Ho & Suen, 2013).
5. Water Solubility and Pharmaceutical Formulation
Efforts to increase the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have led to the development of compounds with improved solubility profiles at physiological pH, facilitating their potential use in intravenous formulations for therapeutic applications (Baraldi et al., 2012).
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(13-11-12(19-20-13)14-3-1-10-24-14)21-6-8-22(9-7-21)16-17-4-2-5-18-16/h1-5,10-11H,6-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSNOBUUQOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2654915.png)

![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)






![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2654933.png)